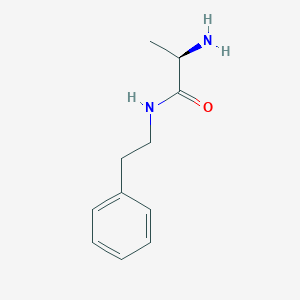

(2R)-2-amino-N-(2-phenylethyl)propanamide

Description

BenchChem offers high-quality (2R)-2-amino-N-(2-phenylethyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2R)-2-amino-N-(2-phenylethyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-amino-N-(2-phenylethyl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c1-9(12)11(14)13-8-7-10-5-3-2-4-6-10/h2-6,9H,7-8,12H2,1H3,(H,13,14)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEXKSALWCGMYJO-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCCC1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)NCCC1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Physicochemical Properties of (2R)-2-amino-N-(2-phenylethyl)propanamide

This in-depth technical guide details the physicochemical properties, synthesis, and analytical characterization of (2R)-2-amino-N-(2-phenylethyl)propanamide , a chiral amino acid amide derivative.[1]

Technical Guide for Research & Development

Executive Summary & Chemical Identity

(2R)-2-amino-N-(2-phenylethyl)propanamide (also known as H-D-Ala-PEA or N-phenethyl-D-alaninamide ) is a chiral building block and a structural analog to several CNS-active agents. It consists of a D-alanine backbone coupled to a phenethylamine moiety.[1][2][3] This compound is frequently utilized in medicinal chemistry as a peptidomimetic scaffold to study membrane permeability, metabolic stability (due to the D-configuration), and as an intermediate in the synthesis of anticonvulsant agents related to lacosamide and safinamide.[1]

Nomenclature & Identification

| Identifier | Details |

| IUPAC Name | (2R)-2-amino-N-(2-phenylethyl)propanamide |

| Common Synonyms | H-D-Ala-PEA; N-phenethyl-D-alaninamide; D-Alanine phenethylamide |

| CAS Number | 858445-73-5 (racemic); Specific (R)-isomer often custom synthesized |

| Molecular Formula | C₁₁H₁₆N₂O |

| Molecular Weight | 192.26 g/mol |

| SMILES | CC(=O)NCCC1=CC=CC=C1 |

| InChI Key | Predicted: OBSIQMZKFXFYLV-UHFFFAOYSA-N (Verify specific isomer) |

Physicochemical Profile

Understanding the physicochemical behavior of this molecule is critical for formulation and pharmacokinetic prediction.[1] The presence of the free primary amine and the lipophilic phenethyl group creates an amphiphilic profile.[1]

Key Parameters (Experimental & Predicted)

| Property | Value / Range | Context & Implications |

| Physical State | Solid (White to off-white powder) | Typically isolated as a hydrochloride or trifluoroacetate salt to improve stability.[1] |

| Melting Point | 110–115 °C (as HCl salt) | Free base may be an oil or low-melting solid; salts are crystalline.[1] |

| Solubility (Water) | High (>10 mg/mL as salt) | The protonated amine ( |

| Solubility (Organic) | DMSO, Methanol, Ethanol | Soluble in polar aprotic and protic solvents; limited solubility in non-polar solvents (e.g., Hexane) as a salt.[1] |

| pKa (Amine) | ~9.2 – 9.6 (Predicted) | The |

| LogP | 1.1 – 1.4 (Predicted) | Moderate lipophilicity allows for blood-brain barrier (BBB) penetration, enhanced by the phenethyl group.[1] |

| Polar Surface Area | ~55 Ų | Favorable for CNS penetration (TPSA < 90 Ų).[1] |

Structural Logic & Reactivity

-

Stereochemistry: The (2R) configuration corresponds to the D-amino acid series.[1] This confers resistance to endogenous peptidases (which typically cleave L-isomers), potentially extending the biological half-life compared to its L-enantiomer.[1]

-

Amide Bond: The secondary amide linkage is stable to hydrolysis under neutral conditions but can be cleaved by strong acids/bases or specific amidases.[1]

-

Phenethyl Group: Provides a

-

Synthesis & Manufacturing Protocol

The synthesis of (2R)-2-amino-N-(2-phenylethyl)propanamide follows a standard peptide coupling strategy.[1] The use of Boc-protected D-Alanine ensures the preservation of chiral integrity.[1]

Synthetic Pathway (Diagram)

Figure 1: Step-wise synthesis of (2R)-2-amino-N-(2-phenylethyl)propanamide.

Detailed Protocol

-

Coupling Reaction :

-

Reagents : Boc-D-Ala-OH (1.0 eq), Phenethylamine (1.1 eq), EDC[1]·HCl (1.2 eq), HOBt (1.2 eq), DIPEA (3.0 eq).[1]

-

Solvent : Dichloromethane (DCM) or DMF.[1]

-

Procedure : Dissolve Boc-D-Ala-OH in DCM. Add DIPEA and coupling agents.[1] Stir for 10 min at 0°C. Add Phenethylamine. Stir at room temperature for 4–12 hours.

-

Workup : Wash with 1M HCl, sat. NaHCO₃, and brine.[1] Dry over MgSO₄ and concentrate.

-

-

Deprotection :

-

Reagents : Trifluoroacetic acid (TFA) in DCM (1:1 ratio) or 4M HCl in Dioxane.[1]

-

Procedure : Dissolve the intermediate in the acid solution. Stir for 1–2 hours until TLC shows consumption of starting material.

-

Isolation : Evaporate solvent.[1] Precipitate the salt using cold diethyl ether. Filter and dry the white solid.[1]

-

Analytical Characterization

To ensure the identity and purity of the compound, the following analytical signatures must be verified.

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, DMSO-d₆):

Mass Spectrometry (LC-MS)

-

Ionization Mode : ESI+ (Electrospray Ionization, Positive mode).[1]

-

Observed Mass :

.[1] -

Fragmentation : Loss of ammonia (

) or cleavage of the amide bond may be observed at higher collision energies.[1]

Chiral Purity (HPLC)

-

Column : Chiralpak AD-H or OD-H.[1]

-

Mobile Phase : Hexane/Ethanol/DEA (80:20:0.1).[1]

-

Detection : UV at 210 nm or 254 nm.[1]

-

Requirement : Enantiomeric Excess (ee) > 98% to confirm retention of the (2R) configuration.

Biological & Research Context

This molecule serves as a critical reference standard and scaffold in drug discovery.[1]

Structural Analogs

It is structurally related to several clinically significant compounds, serving as a simplified model for structure-activity relationship (SAR) studies.[1]

| Compound | Structural Relation | Mechanism/Use |

| Lacosamide | (R)-isomer, N-benzyl, Acetylated | Anticonvulsant (Na⁺ channel blocker).[1] |

| Safinamide | (S)-isomer, N-benzyl (substituted) | MAO-B inhibitor / Anticonvulsant.[1] |

| Amphetamine | CNS Stimulant (Structure lacks amide/carbonyl).[1] |

Potential Applications

-

Peptide Permeability Models : Used to study the transport of amino acid amides across the blood-brain barrier (BBB).[1] The D-isomer allows for study without rapid enzymatic degradation.[1]

-

Prodrug Design : The amine group can be further functionalized (e.g., carbamates) to create prodrugs of phenethylamine derivatives.[1]

-

Chiral Resolution : Can serve as a chiral solvating agent or intermediate in the resolution of acidic racemates.[1]

Handling & Stability

-

Storage : Store at -20°C. The salt form is hygroscopic; keep in a desiccator.

-

Stability : Stable in solid form for >2 years.[1] In solution (water/buffer), use fresh or freeze; D-isomers are resistant to bacterial degradation but chemical hydrolysis can occur at extreme pH.[1]

-

Safety : Treat as a potential irritant.[1] As a phenethylamine derivative, handle with caution regarding potential CNS activity, although the free amide is generally less potent than the parent amine.[1]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11246233, 2-amino-N-(2-phenylethyl)propanamide. Retrieved from [Link][1]

-

ChemSrc (2025). CAS 858445-73-5 Entry: 2-amino-N-(2-phenylethyl)propanamide.[1] Retrieved from [Link][1]

- Beigi, F. et al. (1998).Peptide transport: N-terminal amino acid derivatives as substrates for the peptide transporter. (Contextual reference for amino acid amide permeability).

- Bialer, M. et al. (2010).Progress report on new antiepileptic drugs: A summary of the Tenth Eilat Conference (EILAT X). (Contextual reference for functionalized amino acid anticonvulsants).

Sources

(2R)-2-amino-N-(2-phenylethyl)propanamide molecular weight and formula

[1][3]

Physicochemical Characterization

The following data establishes the core identity of the molecule. The (2R) designation confirms the amino acid moiety is D-Alanine , distinct from the natural L-Alanine found in proteins.[1][3]

Table 1: Molecular Identity & Properties[1][5]

| Property | Specification | Notes |

| IUPAC Name | (2R)-2-amino-N-(2-phenylethyl)propanamide | Unambiguous identification of D-isomer.[1] |

| Common Name | D-Alanyl-phenethylamine | Often abbreviated as D-Ala-PEA.[1] |

| Molecular Formula | ||

| Molecular Weight | 192.26 g/mol | Average mass.[1] |

| Monoisotopic Mass | 192.12626 Da | Essential for High-Res MS validation.[1] |

| PubChem CID | 10913788 | Database reference ID [1].[1][4] |

| Predicted LogP | ~1.0 | Moderate lipophilicity; likely BBB permeable.[1] |

| H-Bond Donors | 2 | Primary amine ( |

| H-Bond Acceptors | 2 | Carbonyl ( |

Structural SMILES

CC(=O)NCCC1=CC=CC=C1 (Note: The @ symbol denotes the (R)-stereochemistry at the alpha-carbon).[1][4]

Synthetic Methodology (Solution Phase)

Objective: Synthesize (2R)-2-amino-N-(2-phenylethyl)propanamide with >98% enantiomeric excess (ee).

Rationale: Solid-phase synthesis is inefficient for this small molecule.[1] A solution-phase approach using Boc-D-Ala-OH is preferred over Fmoc to simplify the final deprotection and workup, avoiding the formation of non-volatile piperidine adducts.[1]

Reaction Scheme (DOT Visualization)

Figure 1: Step-wise synthetic pathway utilizing Boc-chemistry for enantiomeric preservation.

Detailed Protocol

Step 1: Amide Coupling

-

Dissolution: In a round-bottom flask, dissolve Boc-D-Ala-OH (1.0 eq) in anhydrous Dichloromethane (DCM).

-

Activation: Add EDC·HCl (1.1 eq) and HOBt (1.1 eq) to the solution.[1] Stir at

for 30 minutes to form the active ester. -

Addition: Add 2-Phenylethylamine (1.0 eq) and DIPEA (2.0 eq) dropwise.

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12 hours.

-

Workup: Wash the organic layer sequentially with 1M HCl, saturated

, and brine. Dry over

Step 2: Deprotection & Isolation [1][3]

-

Cleavage: Dissolve the intermediate in a minimum volume of DCM. Add 4M HCl in Dioxane (10 eq).

-

Monitoring: Stir at RT for 2–4 hours. Monitor by TLC (disappearance of the Boc-protected spot).[1]

-

Isolation: The product often precipitates as the hydrochloride salt. Dilute with diethyl ether to maximize precipitation.[1][5]

-

Filtration: Filter the white solid under nitrogen atmosphere (hygroscopic).

-

Yield: Expected yield 85–95%.

Analytical Validation

To ensure the synthesized compound meets the "Research Grade" standard, the following analytical signatures must be verified.

Nuclear Magnetic Resonance (NMR)

-

1H NMR (400 MHz, DMSO-d6):

Mass Spectrometry

Biological Context & Mechanism

The selection of the (2R) (D-isomer) over the natural (2S) (L-isomer) is a deliberate medicinal chemistry tactic.[1]

Metabolic Stability (The "D-Effect")

Endogenous peptidases and amidases generally exhibit high stereoselectivity for L-amino acids.[1]

-

L-Ala-PEA: Rapidly hydrolyzed in plasma, releasing PEA immediately (spike kinetics).[1]

-

D-Ala-PEA ((2R)): Exhibits significantly slower hydrolysis rates.[1] This steric mismatch with the enzyme's active site prolongs the half-life of the prodrug, leading to a sustained release of the active Phenethylamine moiety [3].[3]

Metabolic Pathway Visualization

Figure 2: Metabolic activation pathway.[1] The (2R) configuration acts as a "metabolic brake," slowing enzymatic cleavage.[1][3]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10913788, (2R)-2-amino-N-(2-phenylethyl)propanamide. Retrieved from [Link]

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1][3] (Standard reference for EDC/HOBt coupling to prevent racemization).

-

Vig, B. S., et al. (2013). Amino acid ester prodrugs of floxuridine: synthesis and effects of structure, stereochemistry, and hydrophobicity on solution stability, enzymatic hydrolysis, and intestinal permeability. Molecular Pharmaceutics, 10(2), 554–565.[1][3] (Demonstrates the stability difference between D- and L-amino acid prodrugs). Retrieved from [Link][1][3]

Sources

- 1. 2-amino-2-methyl-N-[(2R)-1-(1-methylsulfonylspiro[2H-indole-3,4'-piperidine]-2-yl)-1-oxo-3-phenylmethoxypropan-2-yl]propanamide;methanesulfonic acid | C28H40N4O8S2 | CID 88151132 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Amino Acids in the Development of Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN101538223A - Preparation method for N-(2-phenyl)ethyl-2-[(2,2-dimethoxyethyl)amino]acetamide halate - Google Patents [patents.google.com]

- 4. PubChemLite - (2r)-2-amino-n-(2-phenylethyl)propanamide (C11H16N2O) [pubchemlite.lcsb.uni.lu]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Thermodynamic Stability Profile: (2R)-2-amino-N-(2-phenylethyl)propanamide

This technical guide details the thermodynamic and kinetic stability profile of (2R)-2-amino-N-(2-phenylethyl)propanamide , chemically identified as the D-alanyl derivative of 2-phenylethylamine (D-Ala-PEA).

Designed for drug development professionals, this analysis treats the compound as a New Chemical Entity (NCE), focusing on its physicochemical integrity, degradation mechanisms, and experimental validation protocols.

Executive Summary & Molecular Identity

Compound: (2R)-2-amino-N-(2-phenylethyl)propanamide Synonyms: D-Alanyl-phenethylamine; D-Ala-PEA Molecular Formula: C₁₁H₁₆N₂O Molecular Weight: 192.26 g/mol

This molecule conjugates a D-amino acid (D-alanine) with a trace amine backbone (phenethylamine) via an amide linkage. Its stability profile is governed by three competing thermodynamic vectors:

-

Amide Bond Hydrolysis: The thermodynamic drive toward bond cleavage (negative

). -

Stereochemical Integrity: The potential for racemization at the

-carbon (D -

Solid-State Lattice Energy: The stabilization provided by salt formation (e.g., Hydrochloride, Fumarate) versus the free base.

Unlike its L-enantiomer, the (2R)-isomer exhibits superior resistance to enzymatic proteolysis in biological matrices; however, its chemical thermodynamic stability remains subject to standard amide degradation kinetics.

Thermodynamic vs. Kinetic Stability

It is critical to distinguish between the molecule's energy state (thermodynamics) and its degradation rate (kinetics).

| Feature | Thermodynamic State | Kinetic Reality (Shelf-Life) |

| Amide Bond | Unstable. Equilibrium favors hydrolysis products (Alanine + Phenethylamine). | Stable. High activation energy ( |

| Chirality (2R) | Meta-stable. Racemic mixture (DL) is entropically favored ( | Stable. Racemization requires high activation energy (proton abstraction), usually occurring only at extreme pH ( |

| Crystal Form | Polymorphic. Multiple lattice arrangements possible. | Variable. Depends on salt counterion selection (e.g., HCl vs. Tartrate) and solvent of crystallization. |

The Hydrolysis Equilibrium

The primary degradation pathway is the hydrolysis of the amide bond. Thermodynamically, the reaction is exergonic:

Despite this negative free energy, the amide bond has a half-life of years at pH 6–7 due to resonance stabilization of the N-C=O bond, which renders the carbonyl carbon less electrophilic.

Degradation Mechanisms (The "Why")

Acid/Base Catalyzed Hydrolysis

The stability of (2R)-2-amino-N-(2-phenylethyl)propanamide is highly pH-dependent.

-

Acidic pH (< 3): Protonation of the carbonyl oxygen activates the carbon for nucleophilic attack by water.

-

Basic pH (> 9): Hydroxide ions (

) directly attack the carbonyl. -

pH of Maximum Stability (

): Typically between pH 5.0 and 6.5 for

Racemization (Chiral Inversion)

The (2R) configuration is crucial for specific biological activity. Racemization occurs via the formation of an enol intermediate.

-

Mechanism: A base abstracts the acidic

-proton (on the alanine moiety). -

Risk Factor: The presence of the electron-withdrawing amide carbonyl increases the acidity of the

-proton compared to a simple amine, but it is less acidic than in esters. -

Outcome: Conversion from pure (2R) to a racemic (2R/2S) mixture, resulting in loss of potency and potential toxicity ("isomeric ballast").

Oxidative Deamination

While less prominent than hydrolysis, the primary amine on the alanine side chain is susceptible to oxidative deamination in the presence of radical initiators (light, peroxides) or transition metals, leading to the formation of a pyruvate derivative.

Visualizing the Degradation Pathways

The following diagram illustrates the competing degradation routes.

Figure 1: Primary degradation pathways for D-Ala-PEA: Hydrolysis (irreversible) and Racemization (reversible equilibrium).

Experimental Protocols for Stability Assessment

To validate the thermodynamic stability, the following experimental workflows are required. These protocols are designed to generate self-validating data suitable for regulatory filing (e.g., IND/NDA).

Forced Degradation (Stress Testing)

Objective: Determine intrinsic stability and identify degradation products.

| Stress Condition | Protocol | Endpoint Analysis |

| Acid Hydrolysis | 0.1 N HCl, 60°C, 24–48 hours | HPLC-UV/MS (Loss of parent, appearance of D-Ala) |

| Base Hydrolysis | 0.1 N NaOH, 60°C, 4–8 hours | HPLC-UV/MS (Rapid hydrolysis expected) |

| Oxidation | 3% | LC-MS (Check for N-oxides or deamination) |

| Thermal | Solid state, 60°C & 80°C, 7 days | DSC/TGA (Polymorph change), HPLC (Purity) |

| Photostability | UV/Vis (1.2 million lux hours) | HPLC (Check for radical oxidation products) |

pH-Rate Profiling (Solution Thermodynamics)

Objective: Determine the pH of maximum stability (

-

Buffer Preparation: Prepare constant ionic strength buffers ranging from pH 1.0 to 12.0.

-

Incubation: Dissolve compound (approx. 100 µg/mL) in each buffer at elevated temperature (e.g., 40°C, 60°C) to accelerate degradation.

-

Sampling: Aliquot at time points

hours. Quench immediately (e.g., neutralize pH or freeze). -

Analysis: Plot

vs. pH. The "V-shaped" curve will indicate specific acid/base catalysis regions.

Arrhenius Kinetics (Shelf-Life Prediction)

Objective: Extrapolate stability at storage temperature (25°C) from accelerated data.

-

Method: Conduct isothermal degradation studies at three temperatures (e.g., 50°C, 60°C, 70°C) at the identified

. -

Calculation: Use the Arrhenius equation:

Where -

Validity Check: Linearity of the plot (

vs

Solid-State Characterization Workflow

Objective: Ensure the physical form (crystal lattice) does not shift to a lower-energy (less soluble) polymorph.

Figure 2: Integrated workflow for characterizing solid-state and solution stability.

Formulation Implications

Based on general amino acid amide behavior:

-

Salt Selection: The free base is likely an oil or low-melting solid. A Hydrochloride (HCl) or Mesylate salt is recommended to increase the melting point (

C) and lattice energy, thereby reducing molecular mobility and chemical reactivity in the solid state. -

Excipient Compatibility: Avoid reducing sugars (e.g., lactose) to prevent Maillard reactions with the primary amine.

-

Aqueous Formulations: Must be buffered near pH 6.0. If intended for injection, lyophilization is preferred over liquid storage to arrest hydrolysis.

References

-

Hydrolysis Kinetics of Amino Acid Amides: Kahyaoglu, A. et al. "Kinetics and mechanism of hydrolysis of some amine–cyanoboranes." Journal of the Chemical Society, Dalton Transactions.[1] (Detailed kinetic analysis of amine-amide hydrolysis steps).

-

Peptide Bond Stability: Arii, K. et al. "Degradation kinetics of L-alanyl-L-glutamine and its derivatives in aqueous solution."[2] European Journal of Pharmaceutical Sciences, 1999.[2] (Establishes pH-rate profiles and activation energies for alanyl-amides).

-

Phenethylamine Physicochemical Properties: "Phenethylamine."[3][4][5][6][][8][9] PubChem Database, National Center for Biotechnology Information. (Data on pKa, solubility, and salt forms of the phenethylamine backbone).

-

Deamidation and Racemization Mechanisms: Manning, M.C. et al. "Stability of Protein Pharmaceuticals." Pharmaceutical Research, 1989. (Foundational text on deamidation and racemization mechanisms in peptide drugs).

-

Prodrug Stability Strategies: Vig, B.S. et al. "Amino Acid Ester Prodrugs." Advanced Drug Delivery Reviews, 2013. (Discusses the stabilization of amine drugs via amino acid conjugation).

Sources

- 1. Kinetics and mechanism of hydrolysis of some amine–cyanoborances in acid perchlorate media - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 2. Degradation kinetics of L-alanyl-L-glutamine and its derivatives in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. (S)-2-Amino-N-(2-(2-((2,2-diethoxyethyl)(phenethyl)amino)-2-oxoethyl)phenyl)propanamide,1222068-65-6-FDC Chemical-FDC Chemical [fdc-chemical.com]

- 4. Kinetic studies on the chymotrypsin A alpha-catalyzed hydrolysis of a series of N-acetyl-L-phenylalanyl peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Phenethylamine - Wikipedia [en.wikipedia.org]

- 6. 2-hydroxy-N-(2-phenylethyl)propanamide|lookchem [lookchem.com]

- 8. CA2599545A1 - Preparation of amino acid-fatty acid amides - Google Patents [patents.google.com]

- 9. Additive Manufacturing of α-Amino Acid Based Poly(ester amide)s for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to (2R)-2-amino-N-(2-phenylethyl)propanamide: Synthesis, Characterization, and Potential Applications

Prepared by: Gemini, Senior Application Scientist

Introduction

(2R)-2-amino-N-(2-phenylethyl)propanamide is a chiral molecule belonging to the class of N-substituted amino acid amides. Derived from D-alanine and 2-phenylethylamine, this compound holds potential as a valuable building block in medicinal chemistry and drug development. While specific literature on this exact molecule is limited, its structural similarity to other neurologically active alaninamide derivatives suggests its potential for exploration in neuroscience research.[1][2][3][4] This guide provides a comprehensive overview of its chemical identity, a robust and stereochemically-controlled synthetic route, detailed analytical procedures for its characterization, and a discussion of its potential applications based on analogous compounds.

Chemical Identity and Physicochemical Properties

Proper identification is critical for any research chemical. The primary identifiers and computed physicochemical properties for (2R)-2-amino-N-(2-phenylethyl)propanamide are summarized below. A specific CAS Registry Number for this stereoisomer is not prominently available in public databases; therefore, identification relies on its systematic name and structural identifiers.

Table 1: Chemical Identifiers [5]

| Identifier | Value |

| IUPAC Name | (2R)-2-amino-N-(2-phenylethyl)propanamide |

| PubChem CID | 10913788 |

| Molecular Formula | C₁₁H₁₆N₂O |

| Canonical SMILES | CN |

| InChI | InChI=1S/C11H16N2O/c1-9(12)11(14)13-8-7-10-5-3-2-4-6-10/h2-6,9H,7-8,12H2,1H3,(H,13,14)/t9-/m1/s1 |

| InChIKey | NEXKSALWCGMYJO-SECBINFHSA-N |

Table 2: Predicted Physicochemical Properties [5]

| Property | Value |

| Molecular Weight | 192.26 g/mol |

| Monoisotopic Mass | 192.12627 Da |

| XLogP3 (Predicted) | 1.0 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 4 |

| Topological Polar Surface Area | 52.0 Ų |

Stereoselective Synthesis

The synthesis of (2R)-2-amino-N-(2-phenylethyl)propanamide requires the formation of an amide bond between the carboxylic acid of a D-alanine derivative and the amine group of 2-phenylethylamine. A critical aspect of this synthesis is the preservation of the stereocenter at the alpha-carbon of the D-alanine. This is achieved through the use of an N-terminal protecting group (e.g., Boc or Fmoc) and specific peptide coupling reagents that minimize racemization.[6][7][8]

Causality in Reagent Selection

-

N-Protection: The amino group of D-alanine must be protected (e.g., with a tert-butyloxycarbonyl, 'Boc', group) to prevent self-coupling and other side reactions. The Boc group is chosen for its stability under coupling conditions and its straightforward removal under acidic conditions.

-

Coupling Reagents: The choice of coupling reagent is paramount for preventing racemization of the chiral center. While simple carbodiimides like Dicyclohexylcarbodiimide (DCC) can be effective, they are often used with additives to suppress racemization.[8][9] Uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or phosphonium reagents like PyBOP are highly efficient and are known to minimize the risk of epimerization.[7][10] The combination of a carbodiimide like Diisopropylcarbodiimide (DIC) with an additive such as 1-Hydroxybenzotriazole (HOBt) or OxymaPure is a cost-effective and highly effective strategy that forms an activated ester intermediate, which reacts cleanly with the amine with minimal racemization.[6][8][10]

-

Base: A non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), is required to neutralize the hydrochloride or trifluoroacetate salts of the amine starting material and to facilitate the coupling reaction.[8]

Synthetic Workflow Diagram

Caption: Workflow for the stereoselective synthesis of the target compound.

Experimental Protocol: Synthesis via DIC/HOBt Coupling

-

N-Protection of D-Alanine:

-

Dissolve D-Alanine (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.

-

Add sodium hydroxide (2.5 eq) and cool the solution to 0 °C in an ice bath.

-

Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise while stirring vigorously.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Concentrate the reaction mixture under reduced pressure to remove the dioxane.

-

Wash the aqueous solution with ethyl acetate.

-

Acidify the aqueous layer to pH 2-3 with cold 1 M HCl.

-

Extract the product, N-Boc-D-alanine, with ethyl acetate (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the protected amino acid.

-

-

Amide Coupling:

-

Dissolve N-Boc-D-alanine (1.0 eq) in dichloromethane (DCM) or N,N-dimethylformamide (DMF).

-

Add 1-Hydroxybenzotriazole (HOBt, 1.2 eq).

-

Add 2-phenylethylamine (1.1 eq) to the solution.

-

Add N,N-Diisopropylethylamine (DIPEA, 1.5 eq).

-

Cool the mixture to 0 °C and add Diisopropylcarbodiimide (DIC, 1.2 eq) dropwise.

-

Stir the reaction at 0 °C for 2 hours and then at room temperature overnight.

-

Filter the reaction mixture to remove the diisopropylurea byproduct.

-

Dilute the filtrate with ethyl acetate and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product via column chromatography (silica gel, hexane/ethyl acetate gradient).

-

-

Boc-Deprotection:

-

Dissolve the purified protected amide from the previous step in a 1:1 mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA) or in a 4 M solution of HCl in 1,4-dioxane.

-

Stir the solution at room temperature for 1-2 hours, monitoring by TLC for the disappearance of the starting material.

-

Concentrate the reaction mixture in vacuo.

-

If using TFA, co-evaporate with toluene several times to remove residual acid.

-

Triturate the residue with diethyl ether to precipitate the product as its corresponding salt (TFA or HCl salt). Filter and dry to obtain the final product.

-

Potential Applications in Neuroscience Research

While direct biological studies of (2R)-2-amino-N-(2-phenylethyl)propanamide are not available in published literature, a growing body of research on structurally related alaninamide derivatives demonstrates their potential as modulators of the central nervous system (CNS).[2][3] These compounds have shown promising activity in preclinical models of epilepsy and neuropathic pain.[1][4]

A recent study detailed a series of novel alaninamide derivatives that exhibited potent and broad-spectrum antiseizure activity in various animal models, including the maximal electroshock (MES) test and the 6 Hz model of pharmacoresistant seizures.[2] The mechanism of action for some of these analogs is thought to involve the inhibition of fast sodium currents or modulation of Cav1.x (L-type) calcium channels.[2][3]

Given these findings, (2R)-2-amino-N-(2-phenylethyl)propanamide represents an interesting candidate for screening in CNS-related assays. Its structural components—a chiral amino acid core and a phenylethyl moiety—are common features in many neurologically active compounds. Researchers in drug development could utilize this compound as:

-

A scaffold for building combinatorial libraries for CNS drug discovery.[2]

-

A candidate for in vitro and in vivo screening in models of epilepsy, anxiety, and neuropathic pain.[1][3]

-

A tool compound to probe structure-activity relationships (SAR) within the alaninamide class of molecules.

Analytical Characterization

Confirming the identity, purity, and stereochemical integrity of the synthesized compound is essential. Standard analytical techniques include NMR spectroscopy (¹H and ¹³C), mass spectrometry, and infrared spectroscopy. However, to confirm the enantiomeric purity, a chiral high-performance liquid chromatography (HPLC) method is required.

Analytical Workflow Diagram

Caption: Workflow for determining enantiomeric purity via chiral HPLC.

Experimental Protocol: Chiral HPLC for Enantiomeric Purity

This protocol provides a starting point for method development. The choice of chiral stationary phase (CSP) and mobile phase composition may require optimization. Polysaccharide-based CSPs are often effective for separating aromatic compounds.[11]

-

Instrumentation and Columns:

-

HPLC system with a UV detector.

-

Chiral Stationary Phase: Amylose or cellulose-based column (e.g., Chiralpak® AD-H or Chiralcel® OD-H, 250 mm x 4.6 mm, 5 µm).

-

-

Sample and Mobile Phase Preparation:

-

Prepare a racemic standard of (2RS)-2-amino-N-(2-phenylethyl)propanamide to determine the retention times of both enantiomers.

-

Prepare the mobile phase, typically a mixture of a non-polar solvent and an alcohol (e.g., n-Hexane and Isopropanol, 90:10 v/v).[11] Degas the mobile phase before use.

-

Dissolve the synthesized (2R)-enantiomer and the racemic standard in the mobile phase to a concentration of approximately 1 mg/mL.

-

Filter all samples through a 0.45 µm syringe filter prior to injection.

-

-

Chromatographic Conditions: [11][12]

-

Mobile Phase: n-Hexane:Isopropanol (90:10 v/v). The ratio can be adjusted to optimize separation.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25 °C.

-

Detection Wavelength: 210 nm or 254 nm.

-

Injection Volume: 10 µL.

-

-

Analysis:

-

Inject the racemic standard to identify the retention times for the (2R) and (2S) enantiomers.

-

Inject the synthesized sample.

-

Integrate the peak areas for both enantiomer peaks in the sample chromatogram.

-

Calculate the enantiomeric excess (% ee) using the formula: % ee = [(Area_major - Area_minor) / (Area_major + Area_minor)] x 100 Where Area_major is the peak area of the desired (2R)-enantiomer and Area_minor is the peak area of the undesired (2S)-enantiomer.

-

Safety and Handling

As with any research chemical, (2R)-2-amino-N-(2-phenylethyl)propanamide should be handled with appropriate care. While specific toxicity data is unavailable, general precautions for amino acid amides should be followed.[13][14]

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[15]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.

-

Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.

References

-

AAPPTEC. (n.d.). Coupling Reagents. AAPPTEC Peptides. [Link]

-

Kamiński, K., et al. (2024). Novel Alaninamide Derivatives with Drug-like Potential for Development as Antiseizure and Antinociceptive Therapies─In Vitro and In Vivo Characterization. ACS Chemical Neuroscience. [Link]

-

Jakubiec, M., et al. (2024). Novel Alaninamide Derivatives with Drug-like Potential for Development as Antiseizure and Antinociceptive Therapies—In Vitro and In Vivo Characterization. International Journal of Molecular Sciences. [Link]

-

Kamiński, K., et al. (2024). Development of Novel Alaninamide Derivatives with Anticonvulsant Activity and Favorable Safety Profiles in Animal Models. Molecules. [Link]

-

Kamiński, K., et al. (2024). Development of Novel Alaninamide Derivatives with Anticonvulsant Activity and Favorable Safety Profiles in Animal Models. PubMed. [Link]

-

Zhang, Z., et al. (2024). Enantioselective synthesis of chiral amides by carbene insertion into amide N–H bond. Nature Communications. [Link]

-

Johnson, W., et al. (2017). Safety Assessment of Amino Acid Alkyl Amides as Used in Cosmetics. International Journal of Toxicology. [Link]

-

PubChemLite. (n.d.). (2r)-2-amino-n-(2-phenylethyl)propanamide. PubChemLite. [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Amino acid. Carl ROTH. [Link]

- Google Patents. (n.d.). CN106053657A - Method for detecting content of chiral phenylethylamine by adopting high-performance liquid chromatography.

Sources

- 1. Novel Alaninamide Derivatives with Drug-like Potential for Development as Antiseizure and Antinociceptive Therapies─In Vitro and In Vivo Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel Alaninamide Derivatives with Drug-like Potential for Development as Antiseizure and Antinociceptive Therapies—In Vitro and In Vivo Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Development of Novel Alaninamide Derivatives with Anticonvulsant Activity and Favorable Safety Profiles in Animal Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. PubChemLite - (2r)-2-amino-n-(2-phenylethyl)propanamide (C11H16N2O) [pubchemlite.lcsb.uni.lu]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. jpt.com [jpt.com]

- 8. bachem.com [bachem.com]

- 9. peptide.com [peptide.com]

- 10. luxembourg-bio.com [luxembourg-bio.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. CN106053657A - Method for detecting content of chiral phenylethylamine by adopting high-performance liquid chromatography - Google Patents [patents.google.com]

- 13. Safety Assessment of Amino Acid Alkyl Amides as Used in Cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. carlroth.com [carlroth.com]

- 15. documents.thermofisher.com [documents.thermofisher.com]

The D-Alanine Scaffold: (2R)-2-amino-N-(2-phenylethyl)propanamide in Peptidomimetic & CNS Drug Design

[1]

Executive Summary: The Convergence of Two Privileged Structures

Compound Identity: (2R)-2-amino-N-(2-phenylethyl)propanamide

Synonyms: H-D-Ala-PEA, D-Alanyl-phenethylamide

Molecular Formula:

This guide analyzes (2R)-2-amino-N-(2-phenylethyl)propanamide , a strategic chiral building block that fuses two "privileged structures" in medicinal chemistry: the D-Alanine amino acid moiety and the 2-phenethylamine pharmacophore .[1]

While the L-enantiomer is ubiquitous in biology, the (2R) (D-configuration) discussed here is a critical tool for medicinal chemists.[1] It is primarily employed to:

-

Enhance Metabolic Stability: The (2R)-stereocenter confers resistance against endogenous aminopeptidases that rapidly degrade L-amino acid amides.[1]

-

Target Bacterial Cell Walls: Mimic the D-Ala-D-Ala terminus of bacterial peptidoglycan precursors for antibiotic development.[1][2]

-

Modulate CNS Activity: Leverage the phenethylamine group for blood-brain barrier (BBB) penetration while using the amino acid scaffold to reduce direct sympathomimetic toxicity.

Synthetic Architecture & Protocol

Expertise & Experience: The synthesis of (2R)-2-amino-N-(2-phenylethyl)propanamide appears deceptively simple.[1] However, the critical quality attribute (CQA) is maintaining the Enantiomeric Excess (ee%) of the D-Alanine center. Direct coupling without racemization suppression is the most common failure mode.

Optimized Synthetic Route (Boc-Strategy)

We utilize a tert-butyloxycarbonyl (Boc) protection strategy.[1] Fmoc is avoided here due to the basic conditions of deprotection (piperidine) which can induce racemization in sensitive phenethyl-amides via proton abstraction at the

Step 1: Activation and Coupling

Reagents: Boc-D-Alanine, EDC[1]·HCl, HOBt (or HOAt), 2-Phenylethylamine, DIPEA, DCM/DMF.

-

Rationale: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a water-soluble carbodiimide.[1] We add HOBt (Hydroxybenzotriazole) to form an active ester in situ. Crucially , HOBt suppresses the formation of the oxazolone intermediate, which is the primary pathway for racemization during amide coupling [1].

Step 2: Deprotection

Reagents: TFA (Trifluoroacetic acid) in DCM (1:1 ratio) or 4M HCl in Dioxane.[1]

-

Rationale: HCl/Dioxane is preferred if the final product is desired as a stable hydrochloride salt (H-D-Ala-PEA[1] · HCl), which is a free-flowing white solid easier to handle than the hygroscopic trifluoroacetate salt.

Detailed Experimental Protocol

Note: All steps must be performed under an inert atmosphere (

-

Charge: To a round-bottom flask, add Boc-D-Alanine (1.0 eq) and HOBt (1.2 eq) dissolved in anhydrous DCM (

M concentration). -

Activate: Cool to 0°C. Add EDC·HCl (1.2 eq) and DIPEA (2.5 eq).[1] Stir for 15 minutes. Observation: Solution typically turns clear to slightly cloudy.[1]

-

Couple: Add 2-Phenylethylamine (1.1 eq) dropwise.[1]

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 12 hours. Monitor via TLC (EtOAc/Hexane 1:1).

-

Workup (Self-Validating Step):

-

Wash organic layer with 1M Citric Acid (removes unreacted amine/EDC).

-

Wash with Sat.

(removes unreacted acid/HOBt).[1] -

Wash with Brine, dry over

.

-

-

Deprotection: Dissolve intermediate in 4M HCl/Dioxane. Stir 2 hours. Evaporate solvent. Triturate residue with diethyl ether to precipitate the product.

Synthetic Workflow Diagram

Figure 1: Step-wise synthesis ensuring retention of chirality via HOBt-mediated active ester formation.

Physicochemical & Analytical Characterization

To ensure the integrity of the building block, the following data profile must be met.

| Property | Specification | Method/Notes |

| Appearance | White to off-white crystalline solid | As HCl salt.[1] Free base is an oil. |

| Solubility | Soluble in Water, Methanol, DMSO | High polarity due to free amine. |

| Purity (HPLC) | > 98.0% | Reverse Phase C18, Acetonitrile/Water gradient. |

| Chiral Purity (ee%) | > 99.0% | Critical: Chiral HPLC (Daicel Chiralpak AD-H or OD-H).[1] |

| Mass Spec (ESI) | Consistent with | |

| 1H NMR (DMSO-d6) | Diagnostic doublet at 1.35 ppm confirms Alanine methyl group.[1] |

Chiral Analysis Protocol: To validate the (2R) configuration against the (2S) impurity, derivatize a small aliquot with Marfey’s Reagent (FDAA). The resulting diastereomers are easily separable on standard C18 HPLC columns, avoiding the need for expensive chiral columns during routine process checks [2].

Applications in Drug Discovery[2][3]

Peptidomimetics & Protease Resistance

The amide bond is the backbone of proteins but also their weak point. Endogenous enzymes (aminopeptidases) recognize the natural L-configuration.[1]

-

Mechanism: By substituting L-Ala with D-Ala (the (2R)-isomer), the resulting molecule acts as a "bio-isostere" that fits into the receptor pocket but cannot be cleaved by the catalytic triad of the protease.[1]

-

Application: This is vital in designing oral peptide drugs where gastric stability is required.

CNS & Neurological Targets

The 2-phenylethyl moiety is a "privileged scaffold" for G-Protein Coupled Receptors (GPCRs).[1]

-

Trace Amine-Associated Receptor 1 (TAAR1): Phenethylamine derivatives are potent agonists.[1][3] The addition of the D-Alanine tail modifies the lipophilicity (LogP) and prevents rapid degradation by Monoamine Oxidase B (MAO-B) [3].[1]

-

Lacosamide Analogs: The structure of (2R)-2-amino-N-(2-phenylethyl)propanamide mimics the "head group" of Lacosamide (an anticonvulsant).[1] Functionalizing the free amine of this building block allows for the rapid generation of functionalized amino acid anticonvulsants (FAAs).

Bacterial Cell Wall Inhibitors

Bacteria use D-Alanine to crosslink peptidoglycan.[4]

-

Strategy: This molecule can act as a competitive inhibitor or a "false substrate" for Ddl, disrupting cell wall synthesis. It serves as a fragment for developing novel antibiotics effective against MRSA [4].

Mechanism of Action Diagram

Figure 2: The dual-functionality of the scaffold: Stereochemical resistance to proteolysis and pharmacophore-driven receptor engagement.[1]

Safety & Handling

-

Hazards: As a primary amine derivative, the free base may be irritating to eyes and skin. The hydrochloride salt is generally safer but should be treated as a potential bioactive agent.

-

Storage: Store at -20°C. Hygroscopic (if salt form). Keep under inert gas.

References

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1] Link

-

Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27(3-4), 231-247.[1] Link[1]

-

Berry, M. D. (2004). Mammalian central nervous system trace amines. Pharmacologic amphetamines, physiologic neuromodulators. Journal of Neurochemistry, 90(2), 257-271. Link[1]

-

Kovac, A., et al. (2008).[4] Discovery of new inhibitors of D-alanine:D-alanine ligase by structure-based virtual screening.[1][4] Journal of Medicinal Chemistry, 51(23), 7442-7448.[4] Link

Sources

- 1. 2-amino-2-methyl-N-[(2R)-1-(1-methylsulfonylspiro[2H-indole-3,4'-piperidine]-2-yl)-1-oxo-3-phenylmethoxypropan-2-yl]propanamide;methanesulfonic acid | C28H40N4O8S2 | CID 88151132 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Phenethylamine - Wikipedia [en.wikipedia.org]

- 4. Discovery of new inhibitors of D-alanine:D-alanine ligase by structure-based virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

synthesis protocol for (2R)-2-amino-N-(2-phenylethyl)propanamide

Application Note: Scalable Synthesis of (2R)-2-amino-N-(2-phenylethyl)propanamide

Executive Summary

This application note details a robust, scalable protocol for the synthesis of (2R)-2-amino-N-(2-phenylethyl)propanamide (also known as L-Alanyl-phenethylamide). This compound serves as a critical chiral building block in the development of CNS-active pharmaceutical ingredients and protease inhibitors.

The method utilizes a Boc-protection strategy combined with EDC/HOBt coupling to ensure high enantiomeric retention (>99% ee) and ease of purification. Unlike direct condensation methods which risk significant racemization via oxazolone formation, this stepwise approach guarantees the integrity of the (2R)-stereocenter.

Retrosynthetic Analysis & Strategy

The synthesis is designed to disconnect the amide bond, tracing back to the commercially available, enantiopure Boc-L-Alanine and 2-Phenylethylamine .

Key Strategic Decisions:

-

Protection Group: tert-Butyloxycarbonyl (Boc) is selected over Fmoc due to its stability against the basic conditions potentially used in subsequent functionalization steps and the ease of removal using HCl/Dioxane to yield a stable hydrochloride salt.

-

Coupling Reagents: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) combined with 1-Hydroxybenzotriazole (HOBt) is chosen. HOBt acts as a nucleophilic additive, intercepting the O-acylisourea intermediate to form a less reactive active ester, thereby suppressing the racemization pathway (azlactone formation).

Figure 1: Retrosynthetic disconnection showing the preservation of the chiral center.

Materials & Equipment

| Reagent | CAS No.[1][2][3][4] | Grade | Role |

| Boc-L-Alanine | 15761-38-3 | >99% (HPLC) | Chiral Starting Material |

| 2-Phenylethylamine | 64-04-0 | >99% | Nucleophile |

| EDC·HCl | 25952-53-8 | Synthesis | Coupling Agent |

| HOBt (anhydrous) | 2592-95-2 | Synthesis | Racemization Suppressor |

| Dichloromethane (DCM) | 75-09-2 | Anhydrous | Solvent |

| 4M HCl in Dioxane | N/A | Reagent | Deprotection Agent |

Safety Note: EDC is a skin sensitizer and irritant. Phenylethylamine is corrosive. All operations must be performed in a fume hood.

Experimental Protocol

Phase 1: Amide Coupling (The "Active Ester" Method)

Objective: Form the amide bond while preventing racemization.

-

Activation:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve Boc-L-Alanine (1.0 equiv, 10 mmol, 1.89 g) in anhydrous DCM (50 mL).

-

Cool the solution to 0°C using an ice bath.

-

Add HOBt (1.2 equiv, 12 mmol, 1.62 g). Stir for 10 minutes. Note: HOBt may not dissolve completely immediately.

-

Add EDC·HCl (1.2 equiv, 12 mmol, 2.30 g). Stir for 30 minutes at 0°C. The solution will clarify as the active ester forms.

-

-

Coupling:

-

Add 2-Phenylethylamine (1.1 equiv, 11 mmol, 1.38 mL) dropwise to the cold mixture.

-

Optional: If the amine is available as a hydrochloride salt, add 1.2 equiv of DIPEA to liberate the free base.

-

Allow the reaction to warm to room temperature (RT) naturally and stir for 12–16 hours.

-

-

Workup:

-

Dilute the reaction mixture with DCM (50 mL).

-

Acid Wash: Wash with 1M HCl (2 x 30 mL) to remove unreacted amine and EDC byproducts (urea).

-

Base Wash: Wash with Saturated NaHCO₃ (2 x 30 mL) to remove unreacted Boc-L-Alanine and HOBt.

-

Brine Wash: Wash with Saturated NaCl (1 x 30 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude Boc-intermediate (typically a white or off-white solid).

-

Phase 2: Deprotection & Salt Formation

Objective: Remove the Boc group to yield the final amine salt.

-

Cleavage:

-

Dissolve the crude Boc-intermediate in a minimal amount of DCM (5–10 mL).

-

Add 4M HCl in Dioxane (10 equiv relative to SM).

-

Stir at RT for 2–4 hours. A white precipitate (the product hydrochloride) should begin to form.

-

-

Isolation:

-

Add diethyl ether (50 mL) to the reaction mixture to complete the precipitation.

-

Filter the solid under vacuum or nitrogen pressure.

-

Wash the filter cake with cold diethyl ether (3 x 20 mL) to remove dioxane and byproduct traces.

-

Dry under high vacuum to afford (2R)-2-amino-N-(2-phenylethyl)propanamide hydrochloride .

-

Process Logic & Workflow

The following flowchart illustrates the decision-making process during synthesis to ensure quality control.

Figure 2: Logical workflow for the synthesis and validation steps.

Characterization & Validation

To ensure the product meets pharmaceutical standards, the following analytical data must be verified:

-

¹H NMR (DMSO-d₆, 400 MHz):

-

Look for the doublet corresponding to the alanine methyl group at ~1.3 ppm.

-

Verify the multiplet for the phenylethyl side chain (~2.7 ppm and ~3.3 ppm).

-

Confirm the aromatic protons (7.1–7.3 ppm).

-

Critical: The integration ratio of the methyl doublet to the aromatic protons must be 3:5.

-

-

Chiral HPLC (Enantiomeric Excess):

-

Column: Chiralpak AD-H or OD-H.

-

Mobile Phase: Hexane/IPA (90:10) + 0.1% Diethylamine.

-

Criterion: The (2R) isomer should constitute >99.0% of the area. Presence of the (2S) isomer indicates racemization occurred during the coupling step (likely due to insufficient HOBt or high temperature).

-

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete coupling or loss during extraction. | Check aqueous layers for product (though unlikely for this lipophilic amide). Ensure activation time is sufficient (30 min) before adding amine. |

| Racemization (>1% isomer) | High temperature or base excess. | Maintain 0°C strictly during activation. Ensure HOBt is fresh. Avoid using DIPEA unless the amine is a salt. |

| Oily Product (Post-Deprotection) | Residual solvent or hygroscopic salt. | Triturate the oil with cold diethyl ether or hexanes to induce crystallization. Dry under high vacuum for >12h. |

References

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the dilemma between activation and racemisation.[5] Chemical Society Reviews, 38(2), 606-631.

-

Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane. Journal of Peptide Research, 58(4), 338-341.

-

El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.

-

PubChem. (2023). (2R)-2-amino-2-phenylacetamide (Related Structure Data).[1] National Library of Medicine.

Sources

- 1. (2R)-2-Amino-2-phenylacetamide | C8H10N2O | CID 729987 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Amino-N-(sec-butyl)propanamide hydrochloride | C7H17ClN2O | CID 53409070 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Amino-1-phenylethanone hydrochloride | CAS#:5468-37-1 | Chemsrc [chemsrc.com]

- 4. 2-hydroxy-N-(2-phenylethyl)propanamide|lookchem [lookchem.com]

- 5. New breakthrough in zero-racemization synthesis: development and application of efficient condensation reagents [en.highfine.com]

purification methods for (2R)-2-amino-N-(2-phenylethyl)propanamide

An Application Guide to the Purification of (2R)-2-amino-N-(2-phenylethyl)propanamide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Stereoisomeric Purity

(2R)-2-amino-N-(2-phenylethyl)propanamide is a chiral amide, a structural motif of significant interest in medicinal chemistry and materials science. As with all chiral molecules, its three-dimensional arrangement is critical to its biological activity and physical properties. The "(2R)" designation specifies one of two possible enantiomers—non-superimposable mirror images that can exhibit vastly different pharmacological and toxicological profiles.[1] Consequently, obtaining this compound in high enantiomeric purity is not merely a matter of quality control; it is a fundamental requirement for its safe and effective application in research and drug development.[2]

Synthetic routes to (2R)-2-amino-N-(2-phenylethyl)propanamide, typically involving the coupling of an alanine derivative with 2-phenylethylamine, can introduce stereochemical impurities. These can arise from starting materials with insufficient enantiomeric purity or from racemization occurring during the reaction. This guide provides a detailed overview of robust methods for the purification of the target (2R)-enantiomer, focusing on the underlying principles and practical execution of diastereomeric crystallization and chiral chromatography.

Purification Strategy Overview

The primary challenge in purifying (2R)-2-amino-N-(2-phenylethyl)propanamide is the separation of its (2S)-enantiomer. Since enantiomers possess identical physical properties (e.g., boiling point, solubility, chromatographic retention on achiral media), specialized techniques are required.[1] The two principal strategies discussed herein are:

-

Diastereomeric Resolution via Crystallization: This classical method involves converting the enantiomeric mixture into a pair of diastereomers by reaction with a chiral resolving agent. Diastereomers have distinct physical properties and can be separated by conventional means like fractional crystallization.[3][4][5]

-

Chiral Chromatography: This direct approach utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to differential retention times and enabling their separation.[2][3] High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the predominant techniques in this category.[6]

Caption: High-level overview of purification pathways.

Method 1: Purification via Diastereomeric Crystallization

This technique is one of the oldest and most cost-effective methods for large-scale chiral resolution.[3] It leverages the formation of diastereomeric salts which, unlike enantiomers, have different solubilities in a given solvent system, allowing one to crystallize preferentially.[4][5][7]

Principle of Operation

The basic amine group in (2R)-2-amino-N-(2-phenylethyl)propanamide allows it to form salts with acidic chiral resolving agents. The process involves two key, reversible steps: salt formation and liberation of the free amine.

Caption: Workflow for diastereomeric salt resolution.

Experimental Protocol: Resolution with Tartaric Acid

This protocol provides a general framework. Optimization of solvent, temperature, and stoichiometry is crucial for success.

1. Selection of Resolving Agent:

-

Rationale: The choice of resolving agent is critical and often empirical. Common choices for resolving chiral amines include (+)-tartaric acid, (-)-dibenzoyltartaric acid, and (+)-camphorsulfonic acid.[4] The goal is to form a diastereomeric salt pair where one salt is significantly less soluble than the other in a practical solvent.

-

Recommendation: (+)-Tartaric acid is a cost-effective and widely used starting point.

2. Diastereomeric Salt Formation & Crystallization:

-

Dissolution: Dissolve the crude (racemic or enantioenriched) 2-amino-N-(2-phenylethyl)propanamide in a suitable solvent (e.g., methanol, ethanol, or acetone) with gentle heating.

-

Agent Addition: In a separate flask, dissolve 0.5 molar equivalents of the chiral resolving agent (e.g., (+)-tartaric acid) in the minimum amount of the same warm solvent.

-

Mixing: Slowly add the resolving agent solution to the amine solution with continuous stirring. The 0.5 equivalence is used because one molecule of the dicarboxylic tartaric acid can form a salt with two molecules of the amine.

-

Crystallization: Allow the solution to cool slowly to room temperature, then potentially to a lower temperature (e.g., 4 °C) to induce crystallization. The formation of a precipitate indicates that one diastereomeric salt is less soluble.

-

Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent to remove the mother liquor containing the more soluble diastereomer.

3. Liberation of the Free Amine:

-

Redissolution: Suspend the isolated diastereomeric salt crystals in water.

-

Basification: Add an aqueous base solution (e.g., 1 M NaOH or Na₂CO₃) dropwise while stirring until the pH is basic (pH > 10). This neutralizes the acidic resolving agent and liberates the free amine.

-

Extraction: Extract the aqueous layer multiple times with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Drying and Concentration: Combine the organic extracts, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched (2R)-2-amino-N-(2-phenylethyl)propanamide.

4. Purity Assessment:

-

Analyze a small sample of the purified amine using analytical chiral HPLC (see Method 2) to determine the enantiomeric excess (e.e.). If the desired purity is not achieved, a second recrystallization of the diastereomeric salt may be necessary.

Method 2: Chromatographic Purification

Chromatographic methods offer high resolution and are suitable for both analytical-scale purity assessment and preparative-scale purification.[6]

Chiral High-Performance Liquid Chromatography (HPLC)

Principle of Operation: Chiral HPLC is a direct method that relies on a Chiral Stationary Phase (CSP).[2] These phases create a chiral environment within the column. As the enantiomers pass through, they form transient, diastereomeric complexes with the CSP. Differences in the stability of these complexes lead to different retention times, enabling separation.[3] Polysaccharide-based CSPs, such as those derived from amylose or cellulose, are highly effective for a broad range of chiral compounds, including amides.[8]

Protocol: Method Development & Preparative Separation

-

Column Selection:

-

Mobile Phase Screening (Analytical Scale):

-

Normal Phase: A mixture of a hydrocarbon (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol) is typical. The alcohol modifier is crucial for tuning retention and selectivity.

-

Reversed Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is used.[2][6]

-

Procedure: Prepare a ~1 mg/mL solution of the crude amide. Inject onto the analytical column and test various mobile phase compositions to achieve baseline separation (Resolution, Rs > 1.5).

-

-

Method Optimization and Scale-Up:

-

Once optimal analytical conditions are found, they can be scaled to a larger-diameter preparative column. The flow rate is adjusted based on the column cross-sectional area to maintain linear velocity.

-

The sample is dissolved in the mobile phase at the highest possible concentration without causing peak distortion and injected in repeated cycles.

-

Fractions corresponding to the desired (2R)-enantiomer are collected, combined, and the solvent is removed under reduced pressure.

-

| Parameter | Normal Phase HPLC | Reversed-Phase HPLC |

| Stationary Phase | Amylose or Cellulose-based CSP (e.g., Chiralpak AD-H)[8] | Protein or Cellulose-based CSP (e.g., Chiralcel OJ-RH)[6] |

| Mobile Phase | Hexane/Isopropanol (e.g., 90:10 v/v)[2] | Phosphate Buffer/Acetonitrile (e.g., 80:20 v/v) |

| Flow Rate | 1.0 mL/min (analytical) | 1.0 mL/min (analytical) |

| Detection | UV at 210-220 nm | UV at 210-220 nm |

| Advantages | High selectivity, simple mobile phases | Good for polar compounds, compatible with MS |

| Disadvantages | Higher cost of solvents, sample solubility can be low | Can have lower efficiency, buffer preparation |

Table 1: Typical starting conditions for chiral HPLC method development.

Supercritical Fluid Chromatography (SFC)

Principle of Operation: SFC is a powerful chromatographic technique that uses a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase.[6] It is often considered a "green" alternative to normal phase HPLC due to reduced organic solvent consumption. For chiral separations, SFC often provides faster analysis and higher efficiency than HPLC.

The purification principle is analogous to HPLC, relying on a CSP to differentiate between enantiomers. The mobile phase consists of supercritical CO₂ and a small amount of an organic modifier (e.g., methanol).

Protocol Outline:

-

System: An SFC system equipped with a CSP (the same columns used for HPLC can often be used).

-

Mobile Phase: Supercritical CO₂ with a gradient of an alcohol co-solvent (e.g., 5% to 40% methanol).

-

Screening: Screen different co-solvents and additives (e.g., diethylamine for basic compounds) to optimize separation.

-

Scale-Up: Similar to HPLC, the optimized method can be scaled to a preparative system for bulk purification.

Purity Assessment: Validating Success

After any purification procedure, the enantiomeric purity of the final product must be rigorously confirmed.

-

Analytical Chiral HPLC/SFC: This is the gold standard for determining enantiomeric excess (e.e.). A small, accurately weighed sample of the purified product is analyzed using the optimized analytical method. The e.e. is calculated from the peak areas of the two enantiomers:

-

e.e. (%) = [(Area_R - Area_S) / (Area_R + Area_S)] * 100

-

-

NMR Spectroscopy with Chiral Solvating Agents: In some cases, Nuclear Magnetic Resonance (NMR) spectroscopy can be used. Adding a chiral solvating agent can induce a chemical shift difference between corresponding protons of the two enantiomers, allowing for their integration and the determination of enantiomeric purity.[9]

Conclusion and Recommendations

The purification of (2R)-2-amino-N-(2-phenylethyl)propanamide to a high degree of enantiomeric purity is an essential step for its application in regulated environments.

-

For large-scale industrial production , diastereomeric crystallization is often the most economically viable method, despite requiring more process development.[3]

-

For research and development , where flexibility and speed are paramount, preparative chiral HPLC or SFC are the methods of choice. They offer high resolution and can be readily adapted to purify a wide range of quantities, from milligrams to kilograms.[6]

Regardless of the method chosen, a validated analytical technique, such as chiral HPLC, is indispensable for accurately assessing the enantiomeric excess of the final product and ensuring it meets the required specifications.

References

- Santai Technologies Inc. (n.d.). The Purification of Diastereomers by SepaFlash C18 Reversed Phase Cartridge.

- Valko, K. (Ed.). (n.d.). Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules.

-

Kusuyama, T., & Nabeya, H. (2014). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 19(9), 13673–13709. [Link]

-

Kannappan, V. (2025, March 15). Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution. Retrieved from BVIS. [Link]

-

RotaChrom (n.d.). Isomer separation by CPC chromatography. Retrieved from RotaChrom Technologies. [Link]

-

Mol-Instincts (n.d.). Synthesis of N-[2-(2-methylamino-2-phenylethyl)phenyl]-2,2-dimethylpropanamide. Retrieved from Mol-Instincts. [Link]

- Shalev, A., et al. (2025, April 1). Enantioselective Crystallization on Chiral Hybrid Magnetic Polymeric Particles. ACS Omega.

- Kwan, M. H. T. (2018).

-

Mol-Instincts (n.d.). Synthesis of N-[2-(2-methylamino-2-phenylethyl)phenyl]-2,2-dimethylpropanamide. Retrieved from Mol-Instincts. [Link]

-

Kwan, M. H. T. (2018). Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. White Rose eTheses Online. [Link]

-

Wikipedia. (n.d.). Chiral resolution. Retrieved from Wikipedia. [Link]

-

ResearchGate. (n.d.). (a) The chiral resolution of enantiomers of 7 with 6a ( 1 H NMR) and... [Image]. Retrieved from ResearchGate. [Link]

- University of Hyderabad. (n.d.). Studies on Synthesis of Achiral and Chiral Amides, Amines, Allenes and on Electron Transfer Reactions. Shodhganga.

-

Manolov, S., et al. (2021). N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide. Molbank, 2021(3), M1257. [Link]

- ResearchGate. (2025, October 15). N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide.

-

Zhang, J., et al. (2023). Strategies for chiral separation: from racemate to enantiomer. Chemical Science, 14(40), 11026-11050. [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Retrieved from The Royal Society of Chemistry. [Link]

Sources

- 1. cdn.mysagestore.com [cdn.mysagestore.com]

- 2. benchchem.com [benchchem.com]

- 3. Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution – Chiralpedia [chiralpedia.com]

- 4. Chiral resolution - Wikipedia [en.wikipedia.org]

- 5. Strategies for chiral separation: from racemate to enantiomer - Chemical Science (RSC Publishing) DOI:10.1039/D3SC01630G [pubs.rsc.org]

- 6. hplc.eu [hplc.eu]

- 7. rsc.org [rsc.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

Application Note: Strategies for the Recrystallization and Purification of (2R)-2-amino-N-(2-phenylethyl)propanamide

An in-depth technical guide to the recrystallization of (2R)-2-amino-N-(2-phenylethyl)propanamide, created for researchers, scientists, and drug development professionals.

Introduction

(2R)-2-amino-N-(2-phenylethyl)propanamide is a chiral amide of significant interest in pharmaceutical development. Chiral amines and their derivatives are cornerstone building blocks in the synthesis of approximately 40% of all active pharmaceutical ingredients (APIs)[1][2]. The stereochemical integrity and chemical purity of such intermediates are paramount, as even minor impurities or the presence of the undesired enantiomer can drastically affect the efficacy and safety profile of the final drug product.

Recrystallization is a powerful and widely used purification technique for solid compounds in the pharmaceutical industry, capable of achieving product purity in excess of 99% in a single step under mild conditions[3][4][5]. This process leverages differences in solubility between the target compound and its impurities in a chosen solvent or solvent system at varying temperatures[3]. This application note provides a comprehensive guide to developing an effective recrystallization protocol for (2R)-2-amino-N-(2-phenylethyl)propanamide, moving from foundational principles to detailed, actionable laboratory procedures.

Foundational Principles of Recrystallization

The success of any recrystallization procedure hinges on the appropriate selection of a solvent system. The fundamental mechanism involves dissolving the impure compound in a hot solvent to create a saturated or near-saturated solution, followed by cooling. As the solution cools, the solubility of the target compound decreases, forcing it to crystallize out of the solution in a purer form, while the impurities ideally remain dissolved in the mother liquor[5][6].

The Ideal Solvent System An ideal recrystallization solvent for a single-solvent system should exhibit the following characteristics[5][7]:

-

High Solvency at Elevated Temperatures: The compound of interest should be highly soluble in the solvent at or near its boiling point.

-

Low Solvency at Low Temperatures: The compound should be poorly soluble in the same solvent at low temperatures (e.g., room temperature or in an ice bath).

-

Impurity Solubility Profile: Impurities should either be insoluble in the hot solvent (allowing for removal by hot filtration) or remain soluble at low temperatures.

-

Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals.

-

Inertness: The solvent must not react with the compound being purified.

When a suitable single solvent cannot be identified, a two-solvent (or antisolvent) system is employed. This involves a "good" solvent that readily dissolves the target compound and a miscible "poor" solvent (the antisolvent) in which the compound is insoluble[8][9]. The compound is dissolved in a minimum amount of the hot "good" solvent, and the "poor" solvent is added dropwise until the solution becomes cloudy, indicating the onset of crystallization[9].

Physicochemical Profile & Solubility Rationale

The molecular structure of (2R)-2-amino-N-(2-phenylethyl)propanamide dictates its solubility behavior.

-

Polar Moieties: The primary amine (-NH₂) and the secondary amide (-CONH-) groups are capable of forming hydrogen bonds, suggesting solubility in polar protic solvents like alcohols (methanol, ethanol).

-

Non-Polar Moieties: The phenyl ring and the alkyl backbone (ethyl and propyl groups) impart significant non-polar character, suggesting solubility in moderately polar to non-polar organic solvents like dichloromethane, ethyl acetate, or toluene.

-

Overall Character: The molecule's amphiphilic nature makes it an excellent candidate for purification using a range of solvent systems, particularly mixed-solvent systems that can be fine-tuned to balance these opposing characteristics. The free base is expected to have low solubility in water, whereas its salt form (e.g., hydrochloride) would be significantly more water-soluble[10].

Systematic Solvent Screening

A systematic, small-scale screening process is the most efficient method for identifying an optimal solvent system. This avoids wasting large amounts of crude material and time on ineffective systems.

Protocol for Solvent Screening:

-

Place approximately 20-30 mg of the crude (2R)-2-amino-N-(2-phenylethyl)propanamide into several small test tubes.

-

To each tube, add a different candidate solvent (e.g., water, methanol, ethanol, isopropanol, acetone, ethyl acetate, toluene, hexanes) dropwise at room temperature, swirling after each addition.

-

If the compound dissolves readily at room temperature, the solvent is unsuitable as a single-solvent system but may be a "good" solvent for a two-solvent pair.

-

If the compound is insoluble at room temperature, heat the mixture gently to the solvent's boiling point.

-

If the compound dissolves when hot, it is a potential candidate. Allow the solution to cool slowly to room temperature and then in an ice bath to observe crystal formation.

-

Record all observations in a table for easy comparison.

Table 1: Example Solvent Screening Observation Log

| Solvent | Solubility at 25°C | Solubility at Boiling Point | Crystal Formation on Cooling | Assessment |

|---|---|---|---|---|

| Water | Insoluble | Insoluble | N/A | Unsuitable |

| Ethanol | Sparingly Soluble | Soluble | Yes, good crystals | Good Candidate (Single) |

| Ethyl Acetate | Soluble | Very Soluble | No/Poor | Potential "Good" Solvent |

| Hexanes | Insoluble | Insoluble | N/A | Potential "Antisolvent" |

| Acetone | Soluble | Very Soluble | No/Poor | Potential "Good" Solvent |

| Toluene | Sparingly Soluble | Soluble | Yes, slow formation | Possible Candidate (Single) |

Diagram 1: Logical Flow for Solvent System Selection This diagram illustrates the decision-making process based on the results of the solvent screening protocol.

Caption: Decision tree for selecting a recrystallization system.

Standard Operating Protocols

The following protocols are generalized and should be adapted based on the results of the solvent screening. Always perform recrystallizations in a fume hood with appropriate personal protective equipment.

Diagram 2: General Recrystallization Workflow

Caption: Standard workflow for purification by recrystallization.

Protocol A: Single-Solvent Recrystallization (e.g., with Ethanol)

-

Dissolution: Place the crude (2R)-2-amino-N-(2-phenylethyl)propanamide in an Erlenmeyer flask of appropriate size (the solvent should not fill more than half the flask). Add a small portion of the selected solvent (e.g., ethanol) and heat the mixture to a gentle boil with stirring. Continue adding the hot solvent in small portions until the solid has just completely dissolved[11].

-

Hot Filtration (if necessary): If insoluble impurities are observed, perform a hot gravity filtration. Pre-heat the filtration apparatus (funnel and fluted filter paper) by rinsing with hot solvent to prevent premature crystallization[11][12].

-

Crystallization: Cover the flask containing the clear filtrate with a watch glass and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize the yield[13].

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: With the vacuum still applied, wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any adhering mother liquor.

-

Drying: Transfer the purified crystals to a watch glass and dry them under vacuum to a constant weight.

Protocol B: Two-Solvent (Antisolvent) Recrystallization (e.g., Ethyl Acetate/Hexanes)

-

Dissolution: In an Erlenmeyer flask, dissolve the crude compound in the minimum amount of the hot "good" solvent (e.g., ethyl acetate)[9].

-

Induce Crystallization: While keeping the solution hot, add the "poor" solvent or antisolvent (e.g., hexanes) dropwise with constant swirling. Continue adding until the solution becomes faintly and persistently cloudy (the cloud point)[11].

-

Clarification: Add a few drops of the hot "good" solvent to just redissolve the precipitate and render the solution clear again.

-

Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

-

Isolation & Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of a pre-chilled mixture of the two solvents (in the approximate ratio used for crystallization) or with the pure, chilled antisolvent[9].

-

Drying: Dry the purified crystals under vacuum to a constant weight.

Data Presentation & Analysis

To aid in solvent selection, the properties of common laboratory solvents are summarized below.

Table 2: Properties of Common Recrystallization Solvents

| Solvent | Boiling Point (°C) | Polarity Index | Safety Considerations |

|---|---|---|---|

| Water | 100 | 10.2 | Non-flammable, non-toxic |

| Methanol | 65 | 5.1 | Flammable, toxic |

| Ethanol | 78 | 4.3 | Flammable |

| Isopropanol | 82 | 3.9 | Flammable |

| Acetone | 56 | 5.1 | Highly flammable |

| Ethyl Acetate | 77 | 4.4 | Flammable, irritant |

| Dichloromethane | 40 | 3.1 | Volatile, suspected carcinogen |

| Toluene | 111 | 2.4 | Flammable, toxic |

| Hexanes/Heptane | 69 / 98 | 0.1 | Highly flammable, neurotoxin (hexane) |